Adu-S100 free acid
Description
ADU-S100 free acid (ML RR-S2 CDA) is a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. Structurally, it mimics endogenous cyclic dinucleotides like 2'3'-cGAMP but incorporates a dithio-phosphorothioate backbone and mixed-linker (ML) configuration, enhancing stability and lipophilicity compared to natural ligands . Preclinical studies demonstrate its ability to induce STING aggregation, activate downstream TBK1 and IRF3 phosphorylation, and stimulate robust type I interferon (IFN-α/β) and pro-inflammatory cytokine production (e.g., TNF-α, IL-6, MCP-1) in immune cells . In vivo, intratumoral administration of ADU-S100 promotes tumor antigen-specific CD8+ T-cell responses and suppresses tumor growth in murine models .
Properties
CAS No. |
1638241-89-0 |
|---|---|
Molecular Formula |
C20H24N10O10P2S2 |
Molecular Weight |
690.5 g/mol |
IUPAC Name |
(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI Key |
IZJJFUQKKZFVLH-ZILBRCNQSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |
Synonyms |
ML RR-S2 CDA; STING-Inducer-1 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Nucleotide Activation : Adenosine derivatives are activated as phosphoramidites or H-phosphonates.
-
Sulfurization : Phosphorothioate bonds are introduced using 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or tetraethylthiuram disulfide (TETD).
-
Cyclization : Intramolecular coupling under controlled pH and temperature yields the 2'3'-mixed linkage.
Challenges:
-
Stereochemical control requires chiral auxiliaries or asymmetric catalysis.
-
Post-synthesis purification via reverse-phase HPLC is essential to isolate the Rp,Rp isomer.
Enzymatic Synthesis
Bacterial Enzyme Systems
Recent advances utilize engineered enzymes to synthesize CDNs with mixed 2'–5' and 3'–5' linkages:
Protocol (Adapted from):
-
Substrate Preparation : 7-Deazaadenosine triphosphates (7-substituted ATP analogs) are synthesized to enhance enzyme compatibility.
-
Enzymatic Cyclization :
-
Sulfur Incorporation : Post-cyclization sulfurization using sulfurylase enzymes or chemical methods.
Yield Optimization:
-
Substituting ATP with 7-iodo-7-deaza-ATP increases conversion efficiency to >90%.
-
PEGylated liposomal encapsulation improves stability during large-scale synthesis.
Purification and Characterization
Chromatographic Techniques
Critical Observations:
Spectroscopic Validation
Scalability and Industrial Production
Batch Synthesis
Stability Considerations
| Condition | Degradation Rate (Free Acid) | Formulation Stability (Liposomal) |
|---|---|---|
| Serum (37°C) | t₁/₂ = 2.1 h | t₁/₂ = 24 h |
| **4°C (Lyophilized) | >12 months | >18 months |
Data from indicate that liposomal encapsulation reduces hydrolysis by serum phosphatases 10-fold.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Chemical | 30–45 | 85–90 | Moderate | Limited |
| Enzymatic | 70–90 | 95–98 | High | High |
Enzymatic synthesis dominates preclinical production due to superior Rp,Rp selectivity .
Chemical Reactions Analysis
Types of Reactions
ADU-S100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ADU-S100 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically controlled to maintain the stability of the compound and to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving ADU-S100 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of ADU-S100, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
ADU-S100 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of cyclic dinucleotides.
Biology: It is used to investigate the role of the stimulator of interferon genes pathway in immune responses.
Medicine: It is being explored as a potential therapeutic agent for cancer immunotherapy.
Mechanism of Action
ADU-S100 exerts its effects by activating the stimulator of interferon genes pathway. This pathway is triggered when the enzyme cyclic GMP-AMP synthase binds to cytosolic DNA and synthesizes the secondary messenger cyclic GMP-AMP. Cyclic GMP-AMP then activates the stimulator of interferon genes, leading to the activation of kinases TBK1 and IRF3, which induce the production of interferons and other cytokines . This results in a robust and durable antigen-specific T-cell mediated immune response against cancer cells .
Comparison with Similar Compounds
Endogenous Cyclic Dinucleotides (e.g., ML cGAMP)
ADU-S100 outperforms endogenous ML cGAMP in both stability and potency. In vitro, ADU-S100 induces 2–3-fold higher IFN-β and TNF-α levels in human THP-1 monocytes compared to ML cGAMP at equimolar concentrations . Murine bone marrow-derived macrophages (BMMs) treated with ADU-S100 also exhibit elevated IFN-α production and enhanced STING pathway activation . In B16-F10 tumor-bearing mice, ADU-S100 achieves superior tumor control and extends long-term survival to 50% at optimal doses, whereas ML cGAMP shows weaker antitumor effects .
Table 1: In Vitro Comparison of ADU-S100 and ML cGAMP
| Parameter | ADU-S100 | ML cGAMP | Reference |
|---|---|---|---|
| IFN-β induction (THP-1) | 2.5-fold higher | Baseline | |
| IFN-α induction (BMM) | 3.1-fold higher | Baseline | |
| STING activation (EC50) | 3.03 µg/mL (IRF3) | Not reported |
Other STING Agonists: E7766 and diABZI
ADU-S100 differs from non-CDN STING agonists like E7766 (a bridged diazabicyclic compound) and diABZI (a dimeric amidobenzimidazole) in its mechanism of DNA-PKcs interaction. Combining ADU-S100 with DNA-PKcs inhibitors (e.g., NU7441) fails to enhance STING activation, whereas E7766 and diABZI synergize with DNA-PKcs blockade . This suggests ADU-S100’s efficacy is less dependent on DNA damage response pathways.
Table 2: DNA-PKcs Modulation by STING Agonists
| Compound | DNA-PKcs Inhibition | Synergy with NU7441 | Reference |
|---|---|---|---|
| ADU-S100 | No | No | |
| E7766 | Yes | Yes | |
| diABZI | Yes | Yes |
Zoledronic Acid (ZA) in Bone Cancer Pain
In a murine bone cancer model, ADU-S100 (20 mg/kg) significantly outperforms ZA (100 µg/kg) in alleviating mechanical and cold allodynia. By day 14 post-tumor implantation, ADU-S100 reduces withdrawal frequency by 60% (vs. 30% for ZA) and attenuates cold allodynia at both early (day 10) and late (day 14) stages, whereas ZA shows delayed effects . This highlights ADU-S100’s dual immunomodulatory and neuronal modulation capabilities.
Nanoparticle-Delivered ADU-S100 (D-CR3-ADU)
Liposomal formulations (e.g., D-CR3-ADU) enhance ADU-S100’s potency by optimizing cellular uptake. DOTAP/cholesterol liposomes with 34 mol% DOTAP and 5 mol% PEGylation lower the EC50 for IRF3 activation in THP-1 cells from 3.03 µg/mL (free ADU-S100) to 0.03 µg/mL, a 100-fold increase in potency . In vivo, D-CR3-ADU combined with anti-PD-1 reduces tumor volume by 70% compared to 40% with free ADU-S100 .
Clinical-Stage STING Agonists: MK-1454 and DMXAA
Table 3: Clinical Comparison of STING Agonists
Epigenetic Combination: 5AZADC
ADU-S100’s efficacy is augmented by 5-aza-2'-deoxycytidine (5AZADC), a DNA demethylating agent. In C57BL/6 mice bearing B16-F10 tumors, ADU-S100 alone reduces tumor growth by 50%, but combination with 5AZADC achieves 80% suppression . This synergy correlates with increased CD8+ T-cell infiltration and IFN-γ production, underscoring the role of tumor cell-intrinsic STING signaling .
Biological Activity
Adu-S100, also known as MIW815, is a synthetic cyclic dinucleotide (CDN) that acts as an agonist for the Stimulator of Interferon Genes (STING) pathway. This compound has garnered significant attention in cancer immunotherapy due to its ability to activate the immune system against tumors. The following sections delve into its biological activity, mechanisms of action, and clinical implications, supported by data tables and research findings.
Adu-S100 activates the STING pathway, which is crucial for initiating innate immune responses. Upon administration, Adu-S100 binds to STING receptors in dendritic cells, leading to the activation of transcription factors such as NF-κB and IRF3. This results in the production of pro-inflammatory cytokines and chemokines, which are essential for T-cell activation and subsequent anti-tumor immunity.
Key Mechanisms:
- Activation of STING: Adu-S100 enhances STING signaling, leading to an increased expression of type I interferons (IFN-α and IFN-β).
- Cytokine Production: Induces a robust cytokine response that promotes T-cell activation and proliferation.
- Immune Memory Formation: Generates long-lasting immune memory against tumor antigens.
Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of Adu-S100 in various mouse models. Notably, intratumoral injections have shown promising results in tumor regression and immune response enhancement.
Tumor Regression Data
| Study | Administration Route | Dose (µg) | Tumor Regression Observed (%) | Comments |
|---|---|---|---|---|
| Corrales et al. | Intratumoral | 25 | 10% (1/10 mice) | Delayed tumor growth observed |
| Recent Study | Intratumoral | 100 | 44% complete regression | Significant anti-tumor activity noted |
In a study by Corrales et al., mice receiving intratumoral injections of Adu-S100 exhibited tumor regression and systemic immune responses, indicating its potential for cancer treatment . Another study reported that a higher dose (100 µg) resulted in complete tumor regression in 44% of treated mice .
Clinical Trials
Adu-S100 has progressed into several clinical trials, evaluating its safety and efficacy in humans. The trials have focused on advanced solid tumors and lymphomas.
Clinical Trial Overview
| Trial ID | Phase | Patient Population | Treatment Regimen | Outcomes |
|---|---|---|---|---|
| NCT02675439 | I | Advanced solid tumors | Adu-S100 monotherapy | Limited clinical efficacy; 1 partial response |
| NCT03172936 | I/II | Metastatic lymphomas | Adu-S100 + PD-1 blockade | Several partial responses; no dose-limiting toxicities |
The first-in-human trial (NCT02675439) revealed limited efficacy with only one confirmed partial response among 47 patients treated with Adu-S100 alone . However, combining Adu-S100 with PD-1 inhibitors showed improved outcomes, suggesting a synergistic effect that enhances anti-tumor immunity .
Formulation Studies
The delivery method significantly impacts the biological activity of Adu-S100. Recent studies have explored liposomal formulations to enhance stability and potency.
Liposomal Formulation Impact
| Formulation Type | Loading Efficiency (%) | STING Activation Potency (EC50 µg/mL) |
|---|---|---|
| Free Adu-S100 | 10 | 3.03 |
| Liposomal with DOTAP (34 mol%) | ~100 | 0.03 |
Liposomal formulations with optimized ratios of DOTAP have been shown to greatly enhance the loading efficiency and STING activation potency compared to free Adu-S100. For instance, liposomes containing 34 mol% DOTAP achieved near-complete loading efficiency and significantly increased STING activation .
Case Studies
Case Study: Combination Therapy with IL-15
In a recent study examining the combination of Adu-S100 with cyto-IL-15, significant anti-tumor effects were observed. Mice treated with both agents showed tumor elimination rates between 58% to 67%, demonstrating enhanced systemic immunity and protection against tumor rechallenge .
Q & A
Q. What experimental models are most suitable for evaluating the antitumor efficacy of Adu-S100 free acid in preclinical studies?
- Methodological Answer : Use immunocompetent murine models (e.g., syngeneic melanoma or pancreatic cancer models) to assess local and systemic immune activation. Measure tumor volume regression, survival rates, and immune cell infiltration (CD8+ T cells) via flow cytometry. Intratumoral administration is standard, but systemic delivery should be tested for off-target effects . For cytokine profiling, collect serum or tumor homogenates to quantify IFNβ and TNFα via ELISA, referencing liposomal vs. free acid formulations .
Q. How can researchers distinguish between the free acid and salt forms of Adu-S100 in experimental setups?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) or nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. For biological activity comparisons, perform dose-response assays in STING reporter cell lines (e.g., THP1-Lucia ISG) to ensure equivalent potency between salt and free acid forms .
Q. What are the critical parameters for ensuring STING pathway activation by this compound in vitro?
- Methodological Answer : Validate STING activation using:
- Luciferase assays in HEK293T cells transfected with STING-dependent reporters.
- qPCR to measure IFNβ and CXCL10 mRNA levels in treated immune cells (e.g., dendritic cells).
- Western blot to detect STING dimerization and phosphorylation of TBK1/IRF3 .
Advanced Research Questions
Q. How do researchers reconcile contradictions between Adu-S100’s robust preclinical efficacy and limited clinical activity in monotherapy trials?
- Methodological Answer : Analyze clinical trial design factors (e.g., patient stratification, tumor immunogenicity) and pharmacokinetic limitations. Use multi-omics approaches (e.g., RNA sequencing of tumor biopsies) to identify biomarkers of response, such as STING expression or tumor-infiltrating lymphocyte density. Compare preclinical dosing regimens (e.g., intratumoral vs. systemic) to clinical protocols .
Q. What mechanisms underlie the selective enhancement of STING activation when combining Adu-S100 with DNA-PKcs inhibitors?
- Methodological Answer : Conduct in vitro kinase assays to confirm DNA-PKcs inhibition (e.g., NU7441) does not directly affect Adu-S100’s STING binding (Kd = 4.61 μM ). Use CRISPR-edited DNA-PKcs knockout models to assess downstream signaling (e.g., IRF3 phosphorylation) and cytokine production. Contrast results with other STING agonists (e.g., diABZI) to identify pathway-specific synergies .
Q. How can liposomal formulations of this compound improve therapeutic outcomes, and what are the trade-offs?
- Methodological Answer : Compare free vs. liposomal Adu-S100 in pharmacokinetic studies measuring plasma half-life and tumor accumulation. Use dynamic light scattering (DLS) to characterize particle size and stability. In efficacy studies, track IFNβ levels (e.g., 8,000 pg/mL at 0.5 μg/mL liposomal dose ) and tumor regression rates. Evaluate toxicity via serum ALT/AST levels and histopathology of major organs.
Q. What strategies are recommended for optimizing this compound delivery in immunologically "cold" tumors?
- Methodological Answer : Combine Adu-S100 with:
- Immune checkpoint inhibitors (anti-PD-1/CTLA-4) to amplify T-cell responses.
- Vascular normalization agents (e.g., anti-VEGF) to enhance drug penetration.
- Priming agents (e.g., radiotherapy) to increase tumor antigen release. Validate using multiplex immunohistochemistry to quantify CD8+ T cell and macrophage infiltration .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control protocols:
- Mass spectrometry for purity assessment (>98% ).
- Endotoxin testing (LAL assay) for immunotoxicity screening.
- STING activation assays in primary human peripheral blood mononuclear cells (PBMCs) to confirm bioactivity consistency.
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing cytokine data from Adu-S100 studies?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U test) for skewed cytokine distributions (e.g., IFNβ levels ). For longitudinal data, apply mixed-effects models to account for inter-animal variability. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Q. How can researchers ensure reproducibility of this compound experiments across laboratories?
- Methodological Answer : Adopt standardized protocols for:
- Cell culture (e.g., ATCC-certified lines, mycoplasma testing).
- Dosing (μg/mL conversions for salt vs. free acid ).
- Data reporting (MIAME or ARRIVE guidelines for omics or animal studies). Share raw data (e.g., flow cytometry FCS files, RNA-seq FASTQ) via public repositories like GEO or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
